1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

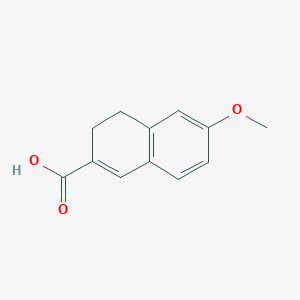

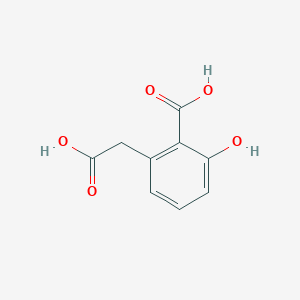

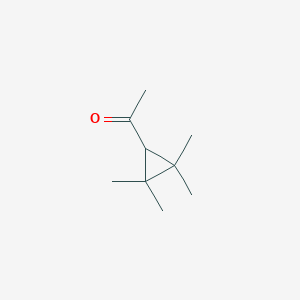

1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one consists of a cyclopropyl group (a three-membered ring) with four methyl groups (CH3) attached, making it tetramethylated. This cyclopropyl group is attached to an ethanone group (C2H5O) .Physical And Chemical Properties Analysis

1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one is a liquid at room temperature . Other physical and chemical properties such as boiling point are not specified in the search results .Applications De Recherche Scientifique

1. Diastereoselective Domino Reactions

- Application: The compound is used in diastereoselective domino reactions under Friedel-Crafts conditions. It serves as a substrate in alkylation reactions, demonstrating good to excellent diastereoselectivity in the process (Stadler & Bach, 2009).

2. Synthesis of Novel Compounds

- Application: This chemical is integral in synthesizing novel compounds like 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl) ethane, showcasing its versatility in organic synthesis (Ji Shun-jun, 2010).

3. Reactions of Tetramethyl-1-silacycloprop-2-ene

- Application: The compound is studied for its reactions with various chemicals like fluorenone, acetone, and styrene, showing potential in diverse chemical reaction pathways (B. J. Cornett, 1980).

4. Synthesis of Oxazolines

- Application: It's used in the synthesis of 2-(2,2,3,3-tetramethylcyclopropyl)oxazolines, indicating its role in producing structurally unique organic compounds (Xu Quan-cai, 2011).

5. Production of Dithiolane

- Application: The chemical is involved in the production of 2-ethylidene-1,3-dithiolane, showcasing its utility in synthesizing heterocyclic compounds (E. Levanova et al., 2016).

6. Synthesis and Modeling of β-Oligopeptides

- Application: It plays a role in preparing β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, relevant in peptide chemistry (Stefan Abele et al., 1999).

7. Coordination Polymers and Chemical Sensors

- Application: The compound is used in the creation of coordination polymers and potentially in the development of chemical sensors, indicating its applicability in material science (Oren Hallale et al., 2005).

8. Study of Tetramethylethylenenickel Complexes

- Application: It's instrumental in the structural study of nickel olefin complexes, indicating its use in organometallic chemistry (D. Brauer & C. Krüger, 1974).

9. Production of Functionalized Macrocycles

- Application: This compound is used in the production of functionalized macrocycles, showcasing its significance in the field of supramolecular chemistry (P. Bernhardt et al., 2004).

10. Photochemical Reactions

- Application: It is studied for its role in photochemical reactions, contributing to the understanding of photochemistry and photophysics (H. Hostettler, 1966).

Safety And Hazards

The safety information for 1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one indicates that it is classified under GHS02 (flammable) and GHS07 (harmful). The hazard statements include H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Propriétés

IUPAC Name |

1-(2,2,3,3-tetramethylcyclopropyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-6(10)7-8(2,3)9(7,4)5/h7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDDHZRPQVKAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(C1(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442642 |

Source

|

| Record name | 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one | |

CAS RN |

60802-86-0 |

Source

|

| Record name | 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-3h-imidazo[4,5-b]pyridine](/img/structure/B1354681.png)

![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)

![2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1354684.png)